Rhamnetin-O(3)-neohesperidoside
CAS No.: 101330-77-2
VCID: VC20739496
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Rhamnetin-O(3)-neohesperidoside is a flavonoid glycoside, specifically a derivative of rhamnetin, which is known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. It is primarily isolated from various plant sources and synthesized through enzymatic or chemical methods. Biological ActivitiesRhamnetin-O(3)-neohesperidoside exhibits several notable biological activities:
Synthesis MethodsRhamnetin-O(3)-neohesperidoside can be synthesized through various methods:
Mechanism of ActionThe mechanism of action for rhamnetin-O(3)-neohesperidoside is primarily linked to its antioxidant properties. It exerts its effects by modulating signaling pathways related to cell proliferation and apoptosis:
ApplicationsDue to its bioactive properties, rhamnetin-O(3)-neohesperidoside has potential applications in:
|
---|---|
CAS No. | 101330-77-2 |
Product Name | Rhamnetin-O(3)-neohesperidoside |
Molecular Formula | C28H32O16 |
Molecular Weight | 624.5 g/mol |
IUPAC Name | 3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |
Standard InChIKey | BDQAVVLZKLFTIK-KCYUVNIVSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Synonyms | hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |
PubChem Compound | 5487094 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume